(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine is a complex organic compound that features a unique structure combining an imine group and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine typically involves the condensation of 4-(diethylamino)aniline with an appropriate isoindole derivative. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, while the isoindole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine is unique due to its combination of an imine group and an isoindole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
90266-69-6 |
---|---|
Molecular Formula |
C18H20N4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-[4-(diethylamino)phenyl]iminoisoindol-1-amine |
InChI |
InChI=1S/C18H20N4/c1-3-22(4-2)14-11-9-13(10-12-14)20-18-16-8-6-5-7-15(16)17(19)21-18/h5-12H,3-4H2,1-2H3,(H2,19,20,21) |
InChI Key |
FGWLNCMBXPMJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.